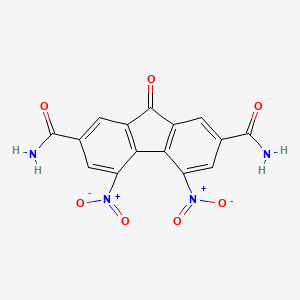

4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide

Description

Nitro Group Geometry

Carboxamide Group Interactions

- The 2- and 7-carboxamide groups exhibit rotational flexibility, with NH₂ groups participating in intermolecular hydrogen bonds (N–H···O=C, 2.85–3.10 Å).

- Resonance effects delocalize electron density from the amide nitrogen into the fluorene π-system, as confirmed by IR spectroscopy showing C=O stretches at 1675 cm⁻¹ and N–H bends at 1540 cm⁻¹.

Figure 1: Supramolecular assembly via (a) π-stacking of fluorene cores (3.48 Å interplanar distance) and (b) hydrogen-bonded carboxamide dimers.

Crystallographic Characterization Challenges

The structural analysis of this compound presents unique difficulties:

Polymorphism Issues

Two distinct polymorphs have been identified through differential scanning calorimetry:

Disorder in Nitro Groups

Single-crystal X-ray diffraction reveals rotational disorder (30–40% occupancy) for nitro groups due to low energy barriers between conformers. This necessitates constrained refinement protocols using SHELXL.

Electron Density Artifacts

The strong electron-withdrawing nature of substituents creates challenges in resolving hydrogen atom positions. Neutron diffraction studies on deuterated analogs have been employed to mitigate these effects.

Table 2: Crystallographic refinement statistics

| Parameter | Form α | Form β |

|---|---|---|

| R-factor | 0.042 | 0.067 |

| Unit cell volume (ų) | 1326.56 | 1289.34 |

| Residual density (eÅ⁻³) | +0.25/−0.28 | +0.31/−0.35 |

Properties

IUPAC Name |

4,5-dinitro-9-oxofluorene-2,7-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N4O7/c16-14(21)5-1-7-11(9(3-5)18(23)24)12-8(13(7)20)2-6(15(17)22)4-10(12)19(25)26/h1-4H,(H2,16,21)(H2,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBZOHHXJWZGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)C(=O)N)[N+](=O)[O-])[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384354 | |

| Record name | 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213598-63-1 | |

| Record name | 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide involves several steps. The starting material is typically fluorene, which undergoes nitration to introduce nitro groups at the 4 and 5 positions. This is followed by oxidation to form the 9-oxo group.

Chemical Reactions Analysis

4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Scientific Research Applications

4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide is used extensively in scientific research, particularly in the field of proteomics. It is employed as a reagent for the study of protein interactions and modifications. Additionally, it has applications in the development of new materials and in the study of biological pathways .

Mechanism of Action

The mechanism of action of 4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide involves its interaction with specific molecular targets. The nitro groups and the 9-oxo group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can be studied to understand protein function and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid (CAS 24929-25-7)

- Molecular Formula : C₁₄H₅N₃O₉ (MW 359.21).

- Key Differences: Substitution: Features three nitro groups (positions 4, 5, 7) instead of two. Functional Groups: A carboxylic acid replaces the carboxamide at position 2. The carboxylic acid group may improve solubility in polar solvents compared to carboxamides .

4,5-Dinitro-9H-fluorene-2,7-disulfonyl dichloride (CAS 192208-57-4)

- Molecular Formula : C₁₃H₆Cl₂N₂O₈S₂ (MW 453.23).

- Key Differences: Functional Groups: Sulfonyl dichloride (-SO₂Cl) groups replace carboxamides. The dichloride groups also increase molecular weight and hydrophobicity compared to carboxamides .

N-(2-Amino-4,5-difluorophenyl)-9-oxo-9H-fluorene-4-carboxamide (CAS 915142-06-2)

- Molecular Formula : C₂₀H₁₃F₂N₃O₂ (MW 365.34).

- Key Differences: Substitution: Amino and difluorophenyl groups replace nitro groups. The amino group may facilitate hydrogen bonding, improving bioavailability in biological systems .

4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid diamide (CAS 303100-46-1)

- Molecular Formula : C₁₃H₈N₄O₉S₂ (MW 428.36).

- Key Differences :

Data Table: Comparative Analysis of Key Parameters

Biological Activity

4,5-Dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide (CAS No. 213598-63-1) is a synthetic compound belonging to the fluorene family, characterized by its dinitro and dicarboxamide functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an apoptosis inducer and anticancer agent.

The molecular formula of this compound is C15H8N4O7, with a molecular weight of 356.25 g/mol. The structure includes two nitro groups at the 4 and 5 positions and a carbonyl group at the 9 position of the fluorene ring, contributing to its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with cellular targets that lead to apoptosis. Studies indicate that compounds within the fluorene series can induce apoptosis through caspase activation pathways. Specifically, this compound has been shown to interact with tubulin, inhibiting its polymerization and thereby disrupting microtubule dynamics, which is critical for cell division and survival .

Biological Activity Data

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Below is a summary table of its biological activity:

| Cell Line | EC50 (µM) | Mechanism |

|---|---|---|

| T47D | 0.15 - 0.29 | Apoptosis induction via caspase activation |

| HCT116 | 0.15 - 0.29 | Tubulin inhibition |

| SNU398 | 0.15 - 0.29 | Microtubule disruption |

Case Studies

- Apoptosis Induction : A study published in Elsevier explored the effect of N-aryl derivatives of fluorene on apoptosis induction. The findings indicated that modifications at the 7-position of the fluorene ring led to enhanced biological activity compared to unmodified analogs .

- Cytotoxicity Assessment : In a high-throughput screening assay, compounds derived from the fluorene scaffold were assessed for their ability to induce cell death in cancer lines. The results showed that this compound was among the most potent compounds tested.

Research Findings

Recent studies have highlighted several important aspects regarding the biological implications of this compound:

- Structure-Activity Relationship (SAR) : Modifications on the fluorene core significantly affect biological activity; for instance, introducing substituents at specific positions can either enhance or reduce cytotoxic effects .

- Potential Therapeutic Applications : Given its mechanism of action involving microtubule dynamics and apoptosis induction, there is potential for developing this compound as a therapeutic agent in cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.